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molecular formula C13H9ClF3N3O B3323723 Flupyrimin CAS No. 1689566-03-7

Flupyrimin

Cat. No. B3323723
M. Wt: 315.68 g/mol
InChI Key: DHQKLWKZSFCKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09357776B2

Procedure details

In 100 ml of toluene, 10.0 g (0.106 mol) of 2-aminopyridine was dissolved. After the solution was cooled to 5° C., 11.8 ml (0.159 mol) of trifluoroacetic acid and subsequently 7.76 ml (0.106 mol) of thionyl chloride were added thereto portionwise, followed by stirring at room temperature overnight. Then, 50 ml of toluene was distilled off under reduced pressure. To the reaction liquid, 50 ml of toluene was added. Then, 50 ml of dimethylformamide, 22.03 g (0.16 mol) of potassium carbonate powder, and 17.56 g (0.108 mol) of 2-chloro-5-chloromethylpyridine were added thereto under ice-cooling. Then, distillation was conducted under reduced pressure (90 to 36 hPa) at 60° C. for 1.5 hours. To the reaction liquid, 30 ml of methanol and 20 ml of water were added. The reaction liquid was added to 300 ml of water of 50° C., while the vessel was also washed. The mixture was stirred at room temperature for 30 minutes, and then the crystals were filtered, and washed with 50 ml of water and 30 ml of toluene. The obtained crystals were dried under reduced pressure at 60° C. Thus, 21.45 g of the target compound was obtained (64.1%).
Quantity
11.8 mL
Type
reactant
Reaction Step One
Quantity
7.76 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
22.03 g
Type
reactant
Reaction Step Four
Quantity
17.56 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[F:8][C:9]([F:14])([F:13])[C:10](O)=[O:11].S(Cl)(Cl)=O.C(=O)([O-])[O-].[K+].[K+].[Cl:25][C:26]1[CH:31]=[CH:30][C:29]([CH2:32]Cl)=[CH:28][N:27]=1>C1(C)C=CC=CC=1.O.CN(C)C=O>[Cl:25][C:26]1[N:27]=[CH:28][C:29]([CH2:32][N:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]2=[N:1][C:10](=[O:11])[C:9]([F:14])([F:13])[F:8])=[CH:30][CH:31]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
11.8 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
7.76 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
22.03 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
17.56 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)CCl
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
by stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Then, 50 ml of toluene was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
To the reaction liquid, 50 ml of toluene
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooling
DISTILLATION
Type
DISTILLATION
Details
Then, distillation
WAIT
Type
WAIT
Details
was conducted under reduced pressure (90 to 36 hPa) at 60° C. for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
To the reaction liquid, 30 ml of methanol and 20 ml of water
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The reaction liquid
WASH
Type
WASH
Details
was also washed
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the crystals were filtered
WASH
Type
WASH
Details
washed with 50 ml of water and 30 ml of toluene
CUSTOM
Type
CUSTOM
Details
The obtained crystals were dried under reduced pressure at 60° C

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=N1)CN1C(C=CC=C1)=NC(C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21.45 g
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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